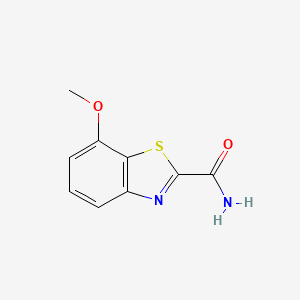
2-Benzothiazolecarboxamide, 7-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzothiazolecarboxamide, 7-methoxy- is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a carbamoyl group at the 2-position and a methoxy group at the 7-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolecarboxamide, 7-methoxy- typically involves the cyclization of substituted anilines with chloroacetamide and sulfur in the presence of triethylamine. The reaction proceeds through the formation of monothiooxamides, which are then cyclized using potassium ferricyanide (K3Fe(CN)6) in alkaline conditions . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods: Industrial production of 2-Benzothiazolecarboxamide, 7-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzothiazolecarboxamide, 7-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group at the 7-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazoles
Aplicaciones Científicas De Investigación
2-Benzothiazolecarboxamide, 7-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an anthelmintic agent and its activity against various parasites.
Mecanismo De Acción
The mechanism of action of 2-Benzothiazolecarboxamide, 7-methoxy- involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it can bind to bacterial DNA, disrupting replication and transcription processes. Additionally, it can perturb bacterial cell membranes, leading to cell lysis . The compound’s activity against parasites is attributed to its ability to interfere with essential metabolic pathways .
Comparación Con Compuestos Similares
2-Aminobenzothiazole: Known for its versatile applications in synthetic organic chemistry and biology.
6-Methoxybenzothiazole-2-carbamates: Explored for their anthelmintic activity.
Uniqueness: 2-Benzothiazolecarboxamide, 7-methoxy- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of a carbamoyl group and a methoxy group on the benzothiazole ring makes it a valuable compound for various applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C9H8N2O2S |
|---|---|
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
7-methoxy-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C9H8N2O2S/c1-13-6-4-2-3-5-7(6)14-9(11-5)8(10)12/h2-4H,1H3,(H2,10,12) |
Clave InChI |
NHAFFSUOBBUBOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1SC(=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















